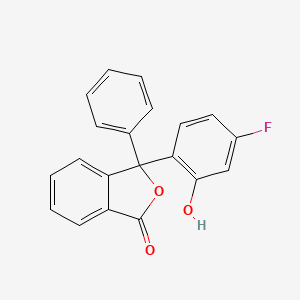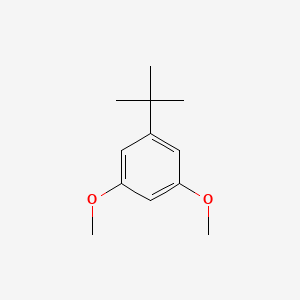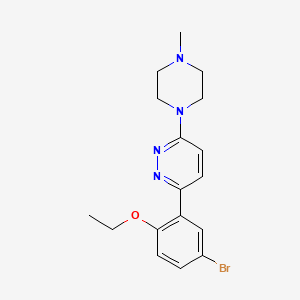
Bis(2-ethylhexyl) 9,9'-(oxirane-2,3-diyl)dinonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl) 9,9’-(oxirane-2,3-diyl)dinonanoate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) 9,9’-(oxirane-2,3-diyl)dinonanoate typically involves the reaction of 2-ethylhexanol with an appropriate epoxide and nonanoic acid. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) 9,9’-(oxirane-2,3-diyl)dinonanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions may vary depending on the specific reaction but often include controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Bis(2-ethylhexyl) 9,9’-(oxirane-2,3-diyl)dinonanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in studies related to cellular processes and interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) 9,9’-(oxirane-2,3-diyl)dinonanoate involves its interaction with specific molecular targets and pathways. It may act as a stabilizer or catalyst in various chemical reactions, influencing the rate and outcome of these processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) ether
- Bis(2-ethylhexyl) phthalate
- Bis(2-ethylhexyl) amine
Comparison
Compared to similar compounds, Bis(2-ethylhexyl) 9,9’-(oxirane-2,3-diyl)dinonanoate is unique due to its specific structure and the presence of the oxirane ring
Properties
CAS No. |
142644-93-7 |
|---|---|
Molecular Formula |
C36H68O5 |
Molecular Weight |
580.9 g/mol |
IUPAC Name |
2-ethylhexyl 9-[3-[9-(2-ethylhexoxy)-9-oxononyl]oxiran-2-yl]nonanoate |
InChI |
InChI=1S/C36H68O5/c1-5-9-23-31(7-3)29-39-35(37)27-21-17-13-11-15-19-25-33-34(41-33)26-20-16-12-14-18-22-28-36(38)40-30-32(8-4)24-10-6-2/h31-34H,5-30H2,1-4H3 |
InChI Key |
ZNKLYAKSXBURBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCCCCCC1C(O1)CCCCCCCCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


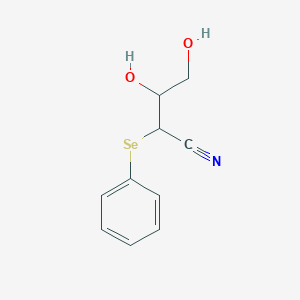

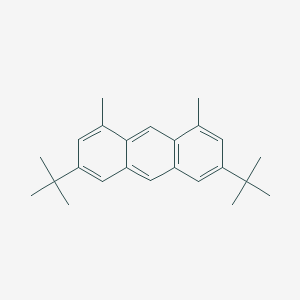
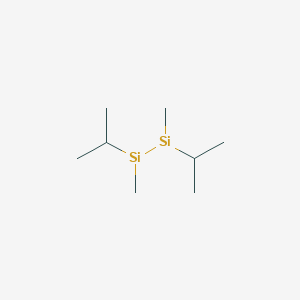
![Thieno[3,4-b]furan-6(4H)-one](/img/structure/B12548677.png)
![2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B12548685.png)
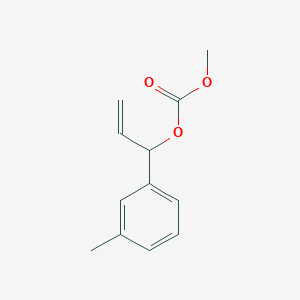
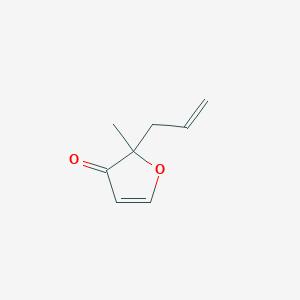
![{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene](/img/structure/B12548701.png)
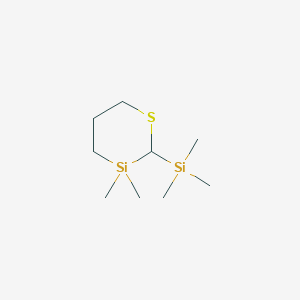
![Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]-](/img/structure/B12548723.png)
